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Compound of Interest

Compound Name: Lasiocarpine hydrochloride

Cat. No.: B1674527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of historical and contemporary experimental

approaches to studying the toxicity of Lasiocarpine hydrochloride. It is designed to assist

researchers in replicating and building upon previous findings by offering detailed, side-by-side

comparisons of key in vivo and in vitro experimental data and protocols.

Executive Summary
Lasiocarpine, a pyrrolizidine alkaloid, is a well-established hepatotoxin, genotoxin, and

carcinogen. Its toxicity is primarily mediated by metabolic activation in the liver, leading to the

formation of reactive pyrrolic esters that form DNA adducts, induce cellular damage, and

disrupt the cell cycle. This guide summarizes key quantitative data from historical toxicity

studies and provides detailed protocols for commonly replicated assays, facilitating a

standardized approach for future research.

In Vivo Toxicity Data: Oral Administration in Rats
Historical in vivo studies have been crucial in establishing the toxicological profile of

Lasiocarpine. The following table summarizes key findings from a 28-day oral toxicity study in

Wistar rats.
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Parameter
Dose Group
1

Dose Group
2

Dose Group
3

Control Reference

Dose (mg/kg

bw/day)
0.6 1.2 2.5 0 [1][2]

Animal Model
Wistar rats

(10/sex)

Wistar rats

(10/sex)

Wistar rats

(10/sex)

Wistar rats

(10/sex)
[1]

Duration 28 days 28 days 28 days 28 days [1]

Key Findings
No significant

effects

Decreased

bodyweight

gain in males

Decreased

bodyweight

gain in males

and females

No adverse

effects
[1]

NOAEL

(mg/kg

bw/day)

0.6 (for

males)
- - - [1][2]

LD50 Values in Rats:

Route of Administration LD50 (mg/kg) Animal Model

Oral 150 Rat

Intraperitoneal 78 Rat

In Vitro Toxicity Data: Cellular Assays
In vitro models, particularly using human and rodent liver cell lines, have been instrumental in

elucidating the cellular and molecular mechanisms of Lasiocarpine toxicity. The use of cell lines

engineered to express specific cytochrome P450 enzymes, such as CYP3A4, has been critical

in demonstrating the role of metabolic activation.[3][4]
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Assay Cell Line
Lasiocarpine
Concentration

Key Findings Reference

Cytotoxicity

(Neutral Red

Uptake)

V793A4 &

HepG23A4
0 - 250 µM

Concentration-

dependent

decrease in cell

viability. EC50

values of 89 µM

(V793A4) and

100 µM

(HepG23A4).

[4]

Genotoxicity

(Micronucleus

Assay)

TK6 (CYP3A4-

expressing)
0.5 µM

Significant

increase in

micronucleus

formation.

[3]

Genotoxicity

(γH2AX Assay)

Primary Human

Hepatocytes
0 - 25 µM

Concentration-

dependent

increase in

γH2AX foci

formation,

indicating DNA

double-strand

breaks.

[5][6]

Cell Cycle

Analysis

V793A4 &

HepG23A4
10 µM

Accumulation of

cells in the G2/M

phase.

[4]

Experimental Protocols
In Vivo: 28-Day Oral Toxicity Study in Rats (Based on
historical studies)

Animal Model: Wistar rats, 5 weeks of age, 10 animals per sex per group.[1][7]

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark

cycle. Access to standard diet and water ad libitum.[7]
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Test Substance and Administration: Lasiocarpine hydrochloride dissolved in a suitable

vehicle (e.g., olive oil). Administered daily via oral gavage for 28 consecutive days.[1][8]

Dose Groups: At least three dose levels (e.g., 0.6, 1.2, and 2.5 mg/kg body weight/day) and

a concurrent vehicle control group.[1]

Observations:

Clinical Signs: Daily observation for any signs of toxicity, morbidity, and mortality.[1][8]

Body Weight: Measured weekly.[1][7]

Food Consumption: Measured weekly.[1][7]

Terminal Procedures:

Hematology and Clinical Chemistry: Blood samples collected at the end of the study for

analysis of standard parameters.

Necropsy: Gross pathological examination of all animals.

Histopathology: Microscopic examination of major organs and tissues.[1]

Endpoint Analysis: Determination of the No-Observed-Adverse-Effect Level (NOAEL) based

on statistically significant treatment-related effects.[1]

In Vitro: Cytotoxicity Assay (Neutral Red Uptake)
Cell Lines: Human hepatoblastoma cell line (HepG2) or Chinese hamster lung fibroblast cell

line (V79), preferably with stable overexpression of human CYP3A4.[4]

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to

attach for 24 hours.[4]

Treatment: Expose cells to a range of Lasiocarpine hydrochloride concentrations (e.g., 0

to 250 µM) for 24 hours. Include a solvent control (e.g., 0.1% acetonitrile) and a positive

control for cytotoxicity (e.g., 0.1% Triton X-100).[4]
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Neutral Red Staining: After incubation, wash the cells with PBS and add a medium

containing neutral red (e.g., 40 µg/ml). Incubate for 2 hours to allow for dye uptake by viable

cells.[4]

Dye Extraction and Measurement: Wash the cells and then extract the neutral red from the

lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol). Measure the

absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of dye, which is

proportional to the number of viable cells.[4]

In Vitro: Genotoxicity (Micronucleus Assay)
Cell Line: A suitable cell line with metabolic capability (e.g., TK6 cells expressing CYP3A4).

[3]

Exposure: Treat cells with Lasiocarpine hydrochloride at various concentrations for a

duration equivalent to 1.5-2 cell cycles.[9]

Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis, resulting

in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[10]

Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific dye

(e.g., Giemsa or a fluorescent dye like DAPI).

Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated

cells per treatment group. Micronuclei are small, membrane-bound DNA fragments separate

from the main nucleus.[3][10]

In Vitro: Genotoxicity (γH2AX Assay)
Cell Line: Primary human hepatocytes or other relevant cell types.[5]

Treatment: Expose cells to Lasiocarpine hydrochloride for a specific duration (e.g., 24

hours).[5]

Immunostaining: Fix and permeabilize the cells. Incubate with a primary antibody specific for

phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

Counterstain the nuclei with a DNA dye like DAPI.[11]
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Imaging and Analysis: Visualize the cells using fluorescence microscopy or an imaging flow

cytometer. Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus. An

increase in the number of foci indicates the formation of DNA double-strand breaks.[5][11]

In Vitro: Cell Cycle Analysis (Flow Cytometry)
Cell Line: A cell line that shows sensitivity to Lasiocarpine-induced cell cycle arrest (e.g.,

V793A4 or HepG23A4).[4]

Cell Synchronization (Optional): To obtain a more defined cell population, cells can be

synchronized at a specific phase of the cell cycle (e.g., G1/S boundary using a thymidine

block) before treatment.[4]

Treatment: Expose synchronized or asynchronous cells to Lasiocarpine hydrochloride
(e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours).[4]

Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye

such as propidium iodide (PI), which binds stoichiometrically to DNA.[12]

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity

of the PI is proportional to the DNA content, allowing for the quantification of cells in different

phases of the cell cycle (G0/G1, S, and G2/M).[4][13]

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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